molecular formula C15H21N3O2S B4778141 1-ethyl-5-methyl-N-(1-phenylpropyl)-1H-pyrazole-4-sulfonamide

1-ethyl-5-methyl-N-(1-phenylpropyl)-1H-pyrazole-4-sulfonamide

Cat. No. B4778141
M. Wt: 307.4 g/mol
InChI Key: XLHRJDCYMJQNLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-ethyl-5-methyl-N-(1-phenylpropyl)-1H-pyrazole-4-sulfonamide is a chemical compound that is widely used in scientific research. It is a member of the pyrazole family of compounds and is known for its unique biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 1-ethyl-5-methyl-N-(1-phenylpropyl)-1H-pyrazole-4-sulfonamide is not fully understood. However, it is believed to act as an inhibitor of certain enzymes and receptors involved in various biological processes. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins, and has been implicated in the development of cancer and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. It has also been shown to improve glucose metabolism and insulin sensitivity in obese mice.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-ethyl-5-methyl-N-(1-phenylpropyl)-1H-pyrazole-4-sulfonamide in lab experiments is its unique biochemical and physiological effects. It is also relatively easy to synthesize and purify, making it a cost-effective tool compound. However, one of the limitations of using this compound is its potential toxicity and side effects. Careful dosing and monitoring are necessary to ensure the safety of lab animals and researchers.

Future Directions

There are many potential future directions for research involving 1-ethyl-5-methyl-N-(1-phenylpropyl)-1H-pyrazole-4-sulfonamide. One area of interest is its potential therapeutic applications in the treatment of cancer, inflammation, and metabolic disorders. Another area of interest is its mechanism of action, which is not fully understood. Further research is needed to fully elucidate the mechanism of action and to identify other potential targets for this compound.

Scientific Research Applications

1-ethyl-5-methyl-N-(1-phenylpropyl)-1H-pyrazole-4-sulfonamide is widely used in scientific research. It is primarily used as a tool compound to study the role of pyrazole derivatives in various biological processes. It has been shown to have potential therapeutic applications in the treatment of cancer, inflammation, and metabolic disorders.

properties

IUPAC Name

1-ethyl-5-methyl-N-(1-phenylpropyl)pyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O2S/c1-4-14(13-9-7-6-8-10-13)17-21(19,20)15-11-16-18(5-2)12(15)3/h6-11,14,17H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLHRJDCYMJQNLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)NS(=O)(=O)C2=C(N(N=C2)CC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.